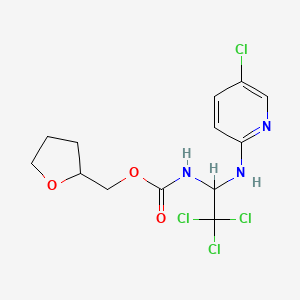
(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate is a complex organic compound with a molecular formula of C13H15Cl4N3O3 and a molecular weight of 403.08. This compound is notable for its unique structure, which includes a tetrahydrofuran ring, a trichloromethyl group, and a chloropyridinylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tetrahydrofuran with a suitable chlorinating agent to introduce the trichloromethyl group. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反应分析
(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridinyl group, which can be replaced by other nucleophiles under suitable conditions.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
作用机制
The mechanism of action of (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
相似化合物的比较
Compared to other similar compounds, (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:
Tetrahydrofurfuryl methacrylate: Used in polymer chemistry and has different functional applications.
2-Methyltetrahydrofuran: A solvent with applications in organic synthesis.
2,2,5,5-Tetramethyltetrahydrofuran: Known for its non-peroxide forming properties and used as a solvent.
These compounds share some structural similarities but differ significantly in their chemical properties and applications.
属性
IUPAC Name |
oxolan-2-ylmethyl N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl4N3O3/c14-8-3-4-10(18-6-8)19-11(13(15,16)17)20-12(21)23-7-9-2-1-5-22-9/h3-4,6,9,11H,1-2,5,7H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBAVGADVZXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2613523.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2613524.png)

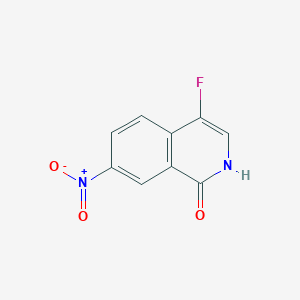
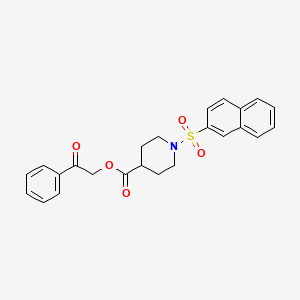
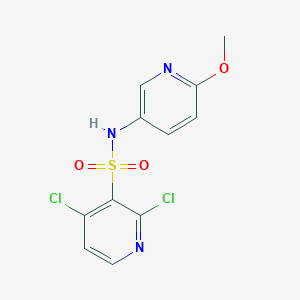
![1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2613535.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2613536.png)
![3-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2613537.png)
![2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2613538.png)
![2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2613539.png)
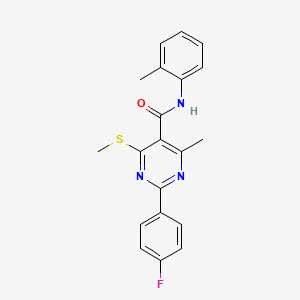
![N-[(Oxolan-2-yl)methyl]pyridazin-4-amine](/img/structure/B2613544.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)
